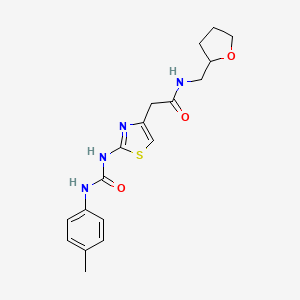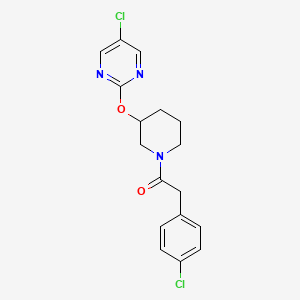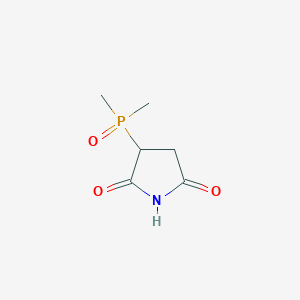
3-(4-Benzylpiperidino)-1,1,1-trifluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpiperidine is a dopamine-selective releaser . It is a potential candidate for treatments for cocaine dependence . It is also used in scientific studies .
Synthesis Analysis
4-Benzylpiperidine can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . The synthesis is then completed by catalytic hydrogenation of the pyridine ring .
Molecular Structure Analysis
The molecular structure of 4-Benzylpiperidine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The IUPAC name for this compound is 4-(phenylmethyl)piperidine .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
4-Benzylpiperidine has a refractive index of n20/D 1.537 (lit.), a boiling point of 279 °C (lit.), a melting point of 6-7 °C (lit.), and a density of 0.997 g/mL at 25 °C (lit.) .
Scientific Research Applications
Chemical Properties and Degradation Processes
Degradation Processes of Related Compounds : A study on nitisinone (NTBC) explored its degradation under various conditions, shedding light on the stability and degradation pathways of trifluoromethylated compounds. This research could provide indirect insights into the stability and environmental impact of "3-(4-Benzylpiperidino)-1,1,1-trifluoro-2-propanol" due to the presence of trifluoromethyl groups in both compounds (Barchańska et al., 2019).
Chemical Synthesis and Environmental Impacts : The synthesis and potential environmental impact of biologically produced diols, including those with complex fluorinated structures, have been reviewed, which could be relevant when considering the synthesis routes and environmental fate of the target compound (Xiu & Zeng, 2008).
Pharmacological Insights
Pharmacological Potential of Related Structures : Research on benzene-1,3,5-tricarboxamide (BTA) demonstrates the wide-ranging applications of structured compounds in nanotechnology, polymer processing, and biomedical applications, suggesting that similarly structured compounds like "3-(4-Benzylpiperidino)-1,1,1-trifluoro-2-propanol" might possess versatile applications (Cantekin, de Greef, & Palmans, 2012).
Chemokine Receptor Antagonists : The development of small molecule chemokine receptor antagonists, including those with benzylpiperidine and trifluoromethyl groups, highlights the therapeutic potential of structurally related compounds in treating allergic diseases and inflammation, indicating potential pharmacological avenues for "3-(4-Benzylpiperidino)-1,1,1-trifluoro-2-propanol" (Willems & IJzerman, 2009).
Safety And Hazards
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c16-15(17,18)14(20)11-19-8-6-13(7-9-19)10-12-4-2-1-3-5-12/h1-5,13-14,20H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWREYSRRDICFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)



![Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2807808.png)
![trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2807809.png)


![N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2807816.png)


